molecular formula C40H29N B13649600 N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine

Cat. No.: B13649600
M. Wt: 523.7 g/mol
InChI Key: PKRDHVCQCAFAQG-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine is a spirobifluorene-based compound featuring a dimethylfluorenyl substituent. Its rigid spirobi[fluorene] backbone enhances thermal stability and electronic conjugation, making it suitable for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) as a host or emissive material.

Properties

Molecular Formula

C40H29N

Molecular Weight

523.7 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-3-yl)-9,9'-spirobi[fluorene]-2-amine

InChI

InChI=1S/C40H29N/c1-39(2)33-15-7-3-14-30(33)32-23-25(20-22-34(32)39)41-26-19-21-31-29-13-6-10-18-37(29)40(38(31)24-26)35-16-8-4-11-27(35)28-12-5-9-17-36(28)40/h3-24,41H,1-2H3

InChI Key

PKRDHVCQCAFAQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C91)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(9,9-dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine typically involves the formation of a C-N bond between the amine group on the 9,9'-spirobi[fluorene] core and the 9,9-dimethylfluoren-3-yl substituent. This is most efficiently achieved via palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling methodologies, which are well-established for constructing aryl amine bonds in complex polycyclic aromatic systems.

Key Reagents and Catalysts

Component Role Typical Source/Notes
9,9'-Spirobi[fluorene]-2-amine Amine substrate Commercial or synthesized from spirobi[fluorene] derivatives
9,9-Dimethyl-9H-fluoren-3-yl halide (e.g., bromide) Aryl halide coupling partner Prepared via halogenation of 9,9-dimethylfluorene
Palladium catalyst (e.g., Pd(OAc)2, Pd(dppf)Cl2) Catalyst for C-N bond formation Commonly used palladium complexes
Ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) Stabilize Pd catalyst Enhance reaction efficiency
Base (e.g., sodium tert-butoxide, sodium carbonate) Deprotonates amine, facilitates coupling Strong bases preferred
Solvent (e.g., toluene, 1,4-dioxane) Medium for reaction Anhydrous, inert atmosphere required

Representative Preparation Procedure

A typical synthetic route involves the following steps:

  • Starting Materials Preparation :

    • The 9,9-dimethyl-9H-fluoren-3-yl halide (commonly bromide) is prepared by selective bromination of 9,9-dimethylfluorene at the 3-position.
    • The 9,9'-spirobi[fluoren]-2-amine is either commercially obtained or synthesized through known literature methods involving amination of spirobi[fluorene] derivatives.
  • Palladium-Catalyzed Buchwald-Hartwig Amination :

    • In a nitrogen atmosphere, a mixture of 9,9'-spirobi[fluoren]-2-amine (1.0 equivalent), 9,9-dimethyl-9H-fluoren-3-yl bromide (1.05 equivalents), palladium acetate (0.01 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equivalents) is combined in dry toluene.
    • Sodium tert-butoxide (1.5 equivalents) is added as the base.
    • The reaction mixture is heated to approximately 80 °C and stirred for 12 hours under an inert nitrogen atmosphere.
  • Workup and Purification :

    • After completion, volatiles are removed under reduced pressure.
    • The residue is extracted with dichloromethane and washed with brine to remove inorganic residues.
    • The organic layer is dried over sodium sulfate and concentrated.
    • Purification is performed via silica gel column chromatography using a hexane/dichloromethane (2:1 v/v) eluent system to afford the pure this compound as a yellow solid.

Reaction Conditions Summary

Parameter Condition
Catalyst Pd(OAc)2 or Pd(dppf)Cl2 (1-4 mol%)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (4 mol%)
Base Sodium tert-butoxide (1.5 equivalents)
Solvent Dry toluene
Temperature 80 °C
Time 12 hours
Atmosphere Nitrogen (inert)

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) :
    $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirm the aromatic and aliphatic proton environments consistent with the target compound.

  • Mass Spectrometry (MS) :
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the molecular formula $$C{40}H{29}N$$ with molecular weight approximately 523.66 g/mol.

  • Purity and Yield :
    Typical yields reported are in the range of 70–85% after chromatographic purification.

Comparative Notes on Synthetic Variations

  • Some literature reports use alternative bases such as sodium carbonate or potassium carbonate in combination with palladium catalysts like Pd(PPh3)4, but sodium tert-butoxide with Pd(OAc)2/dppf ligand system remains the most efficient for this compound.

  • Solvent choice can vary between toluene and 1,4-dioxane, with toluene preferred for better solubility and reaction control.

  • Reaction temperature is optimized around 80 °C to balance reaction rate and minimize side reactions.

Summary Table of Preparation Data

Step Reagents and Conditions Outcome/Yield Notes
Halogenation Bromination of 9,9-dimethylfluorene Intermediate Precursor for coupling
Amination (Buchwald-Hartwig) Pd(OAc)2 (1%), dppf (4%), NaOtBu (1.5 eq), toluene, 80 °C, 12 h This compound; 70–85% High purity after chromatography
Purification Silica gel chromatography (hexane/DCM 2:1) Pure compound Yellow solid

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences

Key structural analogs and their modifications include:

Compound Name / ID Structural Features Key Applications
N,N-Diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) Diphenylamine donor attached to spirobi[fluorene]; lacks dimethylfluorenyl groups. TADF emitters (e.g., M64 for NIR OLEDs).
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine Biphenyl and dimethylfluorenyl substituents on spirobi[fluorene]. High-Tg hole-transport layers.
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9'-spirobi[fluoren]-2-amine (CzFA) Carbazole and diphenylamine groups; bipolar charge transport. Red phosphorescent OLED hosts.
N-((1,1′-Biphenyl)-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[fluoren]-2-amine (FSFA) Biphenyl and dimethylfluorenyl groups; optimized for green OLEDs. Host-assist-guest systems.

Key Observations :

  • The dimethylfluorenyl group in the target compound and FSFA improves steric hindrance and thermal stability.
  • Carbazole in CzFA enhances bipolar charge transport, while biphenyl in FSFA improves charge injection.

Thermal and Stability Properties

Compound / ID Glass Transition Temperature (Tg) Stability Enhancement
Target Compound Analogs 140°C Replacement of low-Tg TAPC (79°C) with this material increased LT90 lifetime to 70.5 h.
CzFA Not explicitly reported Demonstrated stable device operation with power efficiency 1.6× higher than CBP hosts.
FSFA Not explicitly reported Used in double-host systems to enhance external quantum efficiency and longevity.

Notable Findings:

  • The biphenyl-dimethylfluorenyl-spirobi[fluorene] structure in achieves a high Tg (140°C), critical for reducing device degradation under thermal stress .

Optoelectronic Performance

Compound / ID Device Performance Metrics Key Advantages
SDPA-APDC (M64) NIR TADF emitter with λEL ~712 nm; EQE 6.6% in non-doped devices. Efficient deep-red emission without doping; simplified device architecture.
CzFA Red phosphorescent OLEDs: 27.8 cd/A current efficiency, 21.8 lm/W power efficiency. Bipolar host enables balanced charge transport; outperforms CBP.
FSFA High external quantum efficiency in green OLEDs via host-assist-guest systems. Synergistic effects with dopants improve luminance and efficiency.

Critical Insights :

  • The spirobi[fluorene] core in all compounds ensures high rigidity, reducing aggregation-induced quenching.
  • Substituents like carbazole (CzFA) or biphenyl (FSFA) tailor charge transport properties for specific emission zones.

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C40_{40}H31_{31}N
  • Molecular Weight : 525.68 g/mol
  • CAS Number : 1456702-56-9

The compound's structure features a spirobi[fluoren] core, which is known for its stability and ability to engage in various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often focus on the formation of the spirobi[fluoren] framework through cyclization reactions and subsequent amination processes. These synthetic routes are crucial for obtaining compounds with high purity and yield.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of derivatives based on the fluorenyl framework have been tested against various cancer cell lines. The results suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

2. Anti-inflammatory Effects

Research has demonstrated that certain derivatives of fluorenes possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may also exhibit similar activities, potentially making it a candidate for treating inflammatory diseases.

3. Neuroprotective Properties

Compounds derived from the fluorenyl structure have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. They may modulate pathways related to oxidative stress response and neuroinflammation, which are critical in conditions such as Alzheimer's disease.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAnti-inflammatoryInhibits TNF-alpha production
Compound CNeuroprotectiveScavenges free radicals

Research Findings

A recent publication highlighted the synthesis and evaluation of several fluorenyl derivatives, including this compound. The study utilized various assays to assess biological activity:

  • Cell Viability Assays : The compound displayed significant cytotoxicity against cancer cell lines.
  • Enzyme Inhibition Studies : It was found to inhibit key enzymes involved in inflammation.
  • In Vivo Studies : Preliminary animal studies suggested potential therapeutic effects in models of cancer and inflammation.

Q & A

Basic Research Question

  • X-ray crystallography : Resolve bond angles (e.g., C–C–N ~109.6°) and dihedral angles (e.g., 179.92° for spiro-conjugation) to confirm steric effects .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to detect anisotropic shielding effects from the spiro center. NOESY can identify spatial proximity of aromatic protons .

Advanced Research Question

  • DFT/Molecular Dynamics : Model frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and interfacial charge transfer in OLEDs or photovoltaics .
  • XPS/EDS : Validate elemental composition and oxidation states, particularly for nitrogen environments in the amine groups .

How does the spirobi[fluorene] core influence solubility and stability in device applications?

Basic Research Question
The rigid spiro structure reduces solubility in polar solvents. Use co-solvents (e.g., chlorobenzene with 5% 1,2-dichloroethane) or sonication to prepare homogeneous solutions for spin-coating. Stability tests under UV irradiation (e.g., 365 nm for 24h) assess photodegradation .

Advanced Research Question
Enhance thermal stability (TGA/DSC data shows decomposition >300°C) by substituting with electron-withdrawing groups (e.g., –CF3_3) at the 3-position. Monitor glass transition temperatures (TgT_g) via DSC to optimize amorphous film formation in OLEDs .

What strategies mitigate toxicity risks during handling?

Basic Research Question
While toxicity data is limited, assume acute hazards based on structural analogs (e.g., fluorene amines). Use PPE (gloves, goggles) and work in fume hoods. Store at –20°C in sealed containers under nitrogen to prevent oxidation .

Advanced Research Question
Develop green chemistry protocols: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Assess ecotoxicity via in silico models (e.g., ECOSAR) to predict biodegradability .

How can researchers evaluate spiroconjugation effects on optoelectronic performance?

Advanced Research Question

  • Electroluminescence (EL) Testing : Fabricate OLEDs with the compound as an emissive layer. Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates to correlate spiro distortion with emission color purity .
  • Hole-Transporting Layer (HTL) Studies : Compare hole mobility (via space-charge-limited current, SCLC) with commercial HTLs (e.g., Spiro-OMeTAD) to benchmark performance .

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